crystal structure and X-ray diffraction of 1-Iodyl-2-(propan-2-yl)benzene
crystal structure and X-ray diffraction of 1-Iodyl-2-(propan-2-yl)benzene
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-Iodyl-2-(propan-2-yl)benzene
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword: Unveiling the Solid-State Architecture of Hypervalent Iodine Reagents
In the landscape of modern organic synthesis and drug development, hypervalent iodine compounds have emerged as a cornerstone for their remarkable reactivity and selectivity as oxidizing agents.[1][2][3] Among these, iodylarenes, pentavalent iodine(V) species, represent a class of powerful yet often underutilized reagents, largely due to their challenging solubility and potential for instability. A profound understanding of their three-dimensional structure in the solid state is paramount to elucidating their reactivity, stability, and ultimately, to designing more efficient and safer synthetic protocols. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of a representative iodylarene, 1-iodyl-2-(propan-2-yl)benzene, via single-crystal X-ray diffraction.
While a published crystal structure for this specific molecule is not currently available in the public domain, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the necessary steps from synthesis and crystallization to data collection, structure solution, and interpretation, drawing upon established principles and analogous, well-characterized structures from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[4][5]
Part 1: Synthesis and Single Crystal Growth
Proposed Synthesis of 1-Iodyl-2-(propan-2-yl)benzene
The synthesis of iodylarenes is typically achieved through the oxidation of the corresponding iodoarene.[1][2][6][7] For the target molecule, 1-iodo-2-(propan-2-yl)benzene would be the starting material. A reliable and effective method involves oxidation with sodium periodate in a biphasic system or with peracetic acid.[1][6][7]
A plausible synthetic route is outlined below:
Caption: Proposed synthesis of 1-Iodyl-2-(propan-2-yl)benzene.
Experimental Protocol: Oxidation with Sodium Periodate
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To a vigorously stirred solution of 1-iodo-2-(propan-2-yl)benzene (1.0 eq) in acetic acid, add an aqueous solution of sodium periodate (NaIO₄, 1.2 eq).
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Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The iodylarene product, being sparingly soluble, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and a minimal amount of cold acetone to remove any unreacted starting material and soluble impurities.
-
Dry the product under vacuum. The resulting crude 1-iodyl-2-(propan-2-yl)benzene should be a white to off-white solid.
Self-Validation and Trustworthiness: The purity of the synthesized iodylarene can be assessed by iodometric titration to confirm the oxidation state of the iodine center. Further characterization by ¹H NMR and ¹³C NMR spectroscopy, as well as mass spectrometry, is recommended. Note that iodylarenes are known to be potentially explosive upon heating or mechanical shock, and appropriate safety precautions should be taken.[3]
Growing Diffraction-Quality Single Crystals
Obtaining high-quality single crystals is often the most challenging step in structure determination.[8][9][10][11] For iodylarenes, which are often poorly soluble in common organic solvents, careful selection of the crystallization method is crucial.
Recommended Crystallization Techniques:
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Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. For iodylarenes, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be necessary, although their high boiling points can make evaporation slow.[8]
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Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystal growth.[8]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. This method is effective if the solubility of the compound is significantly temperature-dependent.
Step-by-Step Protocol for Vapor Diffusion:
-
Dissolve the purified 1-iodyl-2-(propan-2-yl)benzene in a minimal amount of a suitable solvent (e.g., DMF) in a small vial (e.g., 2 mL).
-
Place this vial inside a larger beaker or jar.
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Add a layer of an anti-solvent (e.g., diethyl ether or pentane) to the larger container, ensuring the level is below the top of the small vial.
-
Seal the larger container and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitor for crystal growth over several days to weeks.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[12][13][14][15] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Data Collection
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[11][16]
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: A modern diffractometer equipped with a CCD or CMOS detector will automatically determine the unit cell and a data collection strategy to measure the intensities of a large number of unique reflections.[17][18] Data is collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement
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Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, iodine).
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. Lighter atoms (carbon and oxygen) are located from difference Fourier maps. Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms.
Data Presentation
The final refined crystal structure is presented in a crystallographic information file (CIF). Key crystallographic data are summarized in a table. The following table shows representative data for a small organic molecule and should be considered as a template for the expected data for 1-iodyl-2-(propan-2-yl)benzene.
| Parameter | Representative Value |
| Chemical formula | C₉H₁₁IO₂ |
| Formula weight | 278.09 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.785 |
| Absorption coefficient (mm⁻¹) | 3.5 |
| F(000) | 536 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8500 |
| Independent reflections | 2100 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.090 |
Part 3: Structural Analysis and Discussion
Expected Molecular Structure
Based on known structures of iodylarenes, such as 2-iodylbenzoic acid (IBX), the iodine atom in 1-iodyl-2-(propan-2-yl)benzene is expected to be in a +5 oxidation state and hypervalent.[19][20][21] The geometry around the iodine atom is anticipated to be a distorted trigonal bipyramid, with the two oxygen atoms and a lone pair of electrons in the equatorial positions, and the aryl group and another lone pair in the axial positions.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. RuCl3-Catalyzed Oxidation of Iodoarenes with Peracetic Acid: New Facile Preparation of Iodylarenes [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. rigaku.com [rigaku.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 17. books.rsc.org [books.rsc.org]
- 18. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 21. 2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity of new, powerful hypervalent iodine(v) oxidants - Chemical Communications (RSC Publishing) [pubs.rsc.org]
